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Compound of Interest

3-Fluoro-4-methoxyphenethyl!
Compound Name:
alcohol

Cat. No. B1334150

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-4-methoxyphenethyl alcohol, also known as 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol,
with the CAS number 404-91-1. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis, offering a centralized
resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data of this compound.

Spectroscopic Data Summary

The structural elucidation of 3-Fluoro-4-methoxyphenethyl alcohol relies on a combination of
spectroscopic techniques. While a complete, officially published dataset for this specific
compound is not readily available in public spectral databases, the following tables summarize
the expected and predicted spectral data based on the analysis of structurally similar
compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (500 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.05 d 1H Ar-H
~6.95 dd 1H Ar-H
~6.85 t 1H Ar-H
3.87 S 3H -OCHs
3.85 t 2H -CH2-OH
2.85 t 2H Ar-CHz-
1.5-2.0 (broad) S 1H -OH

Table 2: Predicted *3C NMR Data (125 MHz, CDCls)

Chemical Shift (8) ppm Assignment
~152 (d, J = 245 Hz) C-F

~146 C-O

~131 Ar-C

~125 (d, J = 6 Hz) Ar-C

~116 (d, J = 2 Hz) Ar-C

~113 (d, J = 19 Hz) Ar-C

63.8 -CH2-OH
56.2 -OCHs

38.5 Ar-CHa-

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3400-3300 Strong, Broad O-H stretch (alcohol)
3000-2850 Medium C-H stretch (aliphatic)
1610, 1510, 1460 Medium-Strong C=C stretch (aromatic)
1260, 1030 Strong C-O stretch
1200-1100 Strong C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment
170 Moderate [M]* (Molecular lon)
139 High [M - CH20H]*

[M - CH20H - CQO]* or other

fragmentation

111 Moderate

Experimental Protocols

The following are generalized experimental protocols that would be suitable for obtaining the
spectroscopic data for 3-Fluoro-4-methoxyphenethyl alcohol.

NMR Spectroscopy

A sample of 3-Fluoro-4-methoxyphenethyl alcohol (approximately 5-10 mg) would be
dissolved in deuterated chloroform (CDClIs, ~0.7 mL) containing 0.03% v/v tetramethylsilane
(TMS) as an internal standard. The *H NMR and 3C NMR spectra would be recorded on a 500
MHz spectrometer at room temperature. For *H NMR, a sufficient number of scans would be
acquired to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled sequence

would be used.
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IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR)
spectrometer. A neat sample of the liquid alcohol would be placed between two potassium
bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of
4000-400 cm~1 with a resolution of 4 cm~1.

Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer equipped with an electron
ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or
dichloromethane) would be introduced into the instrument, typically via a gas chromatograph
(GC-MS) or a direct insertion probe. The electron energy would be set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Fluoro-4-methoxyphenethyl alcohol.
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« To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-4-methoxyphenethyl
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[https://www.benchchem.com/product/b1334150#spectroscopic-data-for-3-fluoro-4-
methoxyphenethyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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